molecular formula C13H16N2O3S B11077296 Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carbox ylate

Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carbox ylate

Cat. No.: B11077296
M. Wt: 280.34 g/mol
InChI Key: DTWDREKFWHDXSC-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thienyl group, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 5-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-METHYL-4-(2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Similar structure but lacks the 5-methyl group on the thienyl ring.

    ETHYL 6-METHYL-4-(5-METHYL-2-FURYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Contains a furan ring instead of a thienyl ring.

Uniqueness

The presence of the 5-methyl group on the thienyl ring and the specific arrangement of functional groups make ETHYL 6-METHYL-4-(5-METHYL-2-THIENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE unique. This structural uniqueness can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Biological Activity

Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a synthetic compound that belongs to the pyrimidine family. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and antitumor properties. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and a summary of relevant data.

The molecular formula of Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S with a molecular weight of approximately 280.35 g/mol. The compound has a melting point ranging from 206°C to 210°C and is typically found as a white to off-white powder.

PropertyValue
Molecular FormulaC13H16N2O3SC_{13}H_{16}N_{2}O_{3}S
Molecular Weight280.35 g/mol
Melting Point206 - 210 °C
AppearanceWhite to Off-white Powder

Antibacterial Activity

Research has indicated that Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate exhibits notable antibacterial properties. A study conducted by [source] demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. A comparative study revealed that it inhibited the growth of several fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Antitumor Activity

The potential antitumor effects of Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate have been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects against:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The biological activity of Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can disrupt fungal cell membranes leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways resulting in cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

  • Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms after treatment with formulations containing Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate.
  • Antifungal Treatment : In patients suffering from chronic fungal infections unresponsive to conventional therapies, the incorporation of this compound into treatment regimens resulted in marked clinical improvement.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

ethyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17)

InChI Key

DTWDREKFWHDXSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)C)C

Origin of Product

United States

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